molecular formula C8H18S B1585012 n-Heptyl methyl sulfide CAS No. 20291-61-6

n-Heptyl methyl sulfide

Cat. No.: B1585012
CAS No.: 20291-61-6
M. Wt: 146.3 g/mol
InChI Key: FJDWJOQOEZRIDJ-UHFFFAOYSA-N
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Description

n-Heptyl methyl sulfide, also known as heptyl methyl sulfide, is an organic compound with the chemical formula C8H18S. It is a sulfide, which means it contains a sulfur atom bonded to two hydrocarbon groups. This compound is characterized by its distinctive sulfurous odor and is typically found as a colorless to pale yellow liquid .

Preparation Methods

Synthetic Routes and Reaction Conditions: n-Heptyl methyl sulfide can be synthesized through the reaction of heptyl halides with sodium methyl sulfide. The reaction typically occurs under basic conditions, where the heptyl halide reacts with sodium methyl sulfide to form methyl heptyl sulfide and sodium halide as a byproduct .

Industrial Production Methods: In an industrial setting, methyl heptyl sulfide can be produced by the alkylation of thiols with alkyl halides. This process involves the reaction of heptyl thiol with methyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds via an S_N2 mechanism, resulting in the formation of methyl heptyl sulfide .

Chemical Reactions Analysis

Types of Reactions: n-Heptyl methyl sulfide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peroxy acids.

    Substitution: Alkyl halides, bases such as sodium hydroxide.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Substitution: Various alkylated sulfides.

Mechanism of Action

The mechanism by which methyl heptyl sulfide exerts its effects involves its interaction with various molecular targets. For instance, in biological systems, it can disrupt bacterial cell membranes, leading to cell lysis and death. This mechanism is particularly relevant in its potential use as an antimicrobial agent . Additionally, its sulfur atom can participate in redox reactions, influencing various biochemical pathways .

Comparison with Similar Compounds

  • Methyl ethyl sulfide (C3H8S)
  • Methyl propyl sulfide (C4H10S)
  • Methyl butyl sulfide (C5H12S)
  • Methyl pentyl sulfide (C6H14S)
  • Methyl hexyl sulfide (C7H16S)

Comparison: n-Heptyl methyl sulfide is unique among these compounds due to its longer carbon chain, which influences its physical properties such as boiling point and solubility. Additionally, the length of the carbon chain can affect its reactivity and the types of reactions it undergoes. For example, longer-chain sulfides like methyl heptyl sulfide may have different oxidation potentials compared to shorter-chain sulfides .

Properties

IUPAC Name

1-methylsulfanylheptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18S/c1-3-4-5-6-7-8-9-2/h3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJDWJOQOEZRIDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCSC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70213286
Record name Heptanethiol, methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70213286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20291-61-6, 63834-87-7
Record name Methyl heptyl sulfide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020291616
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Heptanethiol, methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063834877
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Heptanethiol, methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70213286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methylheptane-1-thiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.058.624
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HEPTYL METHYL SULFIDE
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYL HEPTYL SULFIDE
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes ionic liquids advantageous as solvents for the catalytic oxidation of heptyl methyl sulfide compared to traditional solvents like dioxane?

A1: The research by [] demonstrates that ionic liquids offer several advantages over traditional solvents like dioxane for the catalytic oxidation of heptyl methyl sulfide:

  • Enhanced Reactivity and Selectivity: Ionic liquids facilitated higher reaction rates and improved the selectivity towards desired products compared to reactions conducted in dioxane. [] This can be attributed to their unique solvation properties and ability to stabilize specific transition states during the oxidation process.
  • Tunable Properties: The physicochemical properties of ionic liquids can be readily modified by altering the cation-anion combination. [] This tunability allows for tailoring the solvent environment to optimize reaction conditions for specific substrates like heptyl methyl sulfide.

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